1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine

Spirocyclic Chemistry Isomer Differentiation Medicinal Chemistry

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine (CAS 46145-57-7) is a spirocyclic amine building block characterized by a 1,4-dioxane ring fused to a cycloheptane framework, with a primary amine attached via a methylene spacer at the 2-position of the dioxane ring. The compound has a molecular weight of 185.26 g/mol (C10H19NO2) and is typically supplied at 95% or 98% purity as a liquid.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 46145-57-7
Cat. No. B1470147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine
CAS46145-57-7
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)OCC(O2)CN
InChIInChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2
InChIKeyJFFSUNVERFVALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine: CAS 46145-57-7 Procurement, Specifications, and Comparative Spirocyclic Amine Context


1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine (CAS 46145-57-7) is a spirocyclic amine building block characterized by a 1,4-dioxane ring fused to a cycloheptane framework, with a primary amine attached via a methylene spacer at the 2-position of the dioxane ring . The compound has a molecular weight of 185.26 g/mol (C10H19NO2) and is typically supplied at 95% or 98% purity as a liquid . As a research chemical, it serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmacophores [1]. Its spirocyclic core imparts conformational rigidity and unique three-dimensional characteristics distinct from simple linear or monocyclic amines [2].

Why 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine Cannot Be Replaced by Generic Amine Intermediates in Spirocyclic-Focused Synthesis


Direct substitution of 1,4-dioxaspiro[4.6]undecan-2-ylmethanamine with other in-class spirocyclic amines—such as the 7-ylmethanamine isomer (CAS 38745-81-2) or the 8-amine derivative (CAS 13942-08-0)—is not chemically equivalent due to differences in the position and connectivity of the primary amine group relative to the spiro center [1]. These positional variations alter the three-dimensional exit vector of the amine, which critically impacts downstream reactivity in amide coupling, reductive amination, and nucleophilic substitution reactions [2]. Furthermore, the compound's methylene-linked amine at the 2-position offers a distinct steric and electronic environment compared to amines directly attached to the spiro core or positioned on the cycloheptane ring, thereby influencing conformational preferences and potential binding interactions in target-directed synthesis [2]. Substituting with a different isomer or a structurally related amine without the 1,4-dioxaspiro[4.6]undecane core would yield a different spatial arrangement of the reactive amine handle, potentially compromising the intended molecular architecture or synthetic route [2].

Quantitative Evidence Guide: Differentiating 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine from Key Comparators


Comparative Amine Positional Isomerism: 2-ylmethanamine vs. 7-ylmethanamine

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine (CAS 46145-57-7) is a positional isomer of 1,4-dioxaspiro[4.6]undecan-7-ylmethanamine (CAS 38745-81-2) . Both share the identical molecular formula (C10H19NO2) and molecular weight (185.26 g/mol), but differ in the location of the methylamine group . The 2-ylmethanamine variant attaches the amine to the dioxane ring, whereas the 7-ylmethanamine variant attaches it to the cycloheptane ring . This positional difference alters the geometry and exit vector of the reactive amine, which can affect the conformation of derived amides or other conjugates [1].

Spirocyclic Chemistry Isomer Differentiation Medicinal Chemistry

Commercial Purity and Documentation: Quantitative Supplier Comparison

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine is commercially available with specified minimum purity levels from multiple vendors . The highest reported standard purity specification is 98% (from Fluorochem and Leyan) , whereas other suppliers offer the compound at 95% purity . This purity differential can be a critical factor for applications requiring high-fidelity intermediates, such as late-stage functionalization or material science applications where impurities could propagate through multi-step syntheses .

Chemical Procurement Purity Specification Quality Control

Predicted Lipophilicity (LogP) and Its Impact on Downstream Chemistry

The predicted partition coefficient (LogP) for 1,4-dioxaspiro[4.6]undecan-2-ylmethanamine is reported as 1.46 . In comparison, the unsubstituted parent scaffold, 1,4-dioxaspiro[4.6]undecane (CAS 184-26-9), lacks the amine functionality and has a lower molecular weight (156.22 g/mol) with a higher predicted density (1.02 g/cm³) and boiling point (194.7°C) [1]. The presence of the methylamine group in the target compound increases both molecular weight and hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors) , which is expected to enhance aqueous solubility relative to the parent hydrocarbon [2]. While no direct experimental LogP comparison is available, the calculated LogP of 1.46 suggests moderate lipophilicity suitable for both organic solvent solubility and potential membrane permeability in biological contexts .

Physicochemical Properties Lipophilicity ADME

Priority Application Scenarios for 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine Based on Structural Differentiation


Synthesis of Dioxane-Constrained Amide and Urea Libraries

The 2-ylmethanamine isomer (CAS 46145-57-7) provides a primary amine handle on the dioxane ring of the spiro system, enabling the construction of amide and urea libraries with a defined three-dimensional geometry that differs from cycloheptane-linked isomers . Researchers can exploit this unique amine vector to explore structure-activity relationships (SAR) in medicinal chemistry programs where the orientation of the amine relative to the spiro center is hypothesized to influence target binding .

Precursor for Spirocyclic Pharmacophores in Neurological and Anti-inflammatory Targets

This compound is specifically noted as a potential intermediate in the synthesis of complex pharmacophores targeting neurological and inflammatory pathways [1]. Its spirocyclic framework offers conformational pre-organization that can be advantageous for engaging challenging protein targets, and the primary amine allows for facile diversification into a wide range of functionalized analogs [1].

High-Purity Intermediate for Late-Stage Functionalization

For applications requiring minimal impurity interference—such as late-stage functionalization in total synthesis, material science, or sensitive biological assays—sourcing the compound at 98% purity (from suppliers like Fluorochem or Leyan) is recommended to reduce the need for additional purification steps and to ensure reproducible outcomes in multi-step synthetic sequences.

Building Block for Asymmetric Synthesis Leveraging Spirocyclic Chirality

The target compound contains one asymmetric atom , making it a candidate for chiral resolution or asymmetric synthesis applications. The spirocyclic framework's inherent rigidity can be exploited in the development of chiral ligands or catalysts, and the primary amine serves as a versatile anchor point for introducing chiral auxiliaries or for resolution via diastereomeric salt formation [2].

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